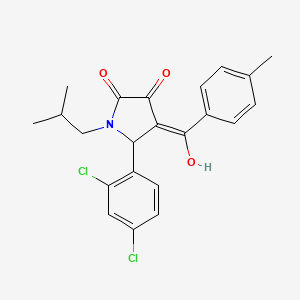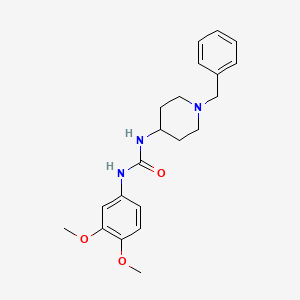![molecular formula C17H19NO2S B4611461 N-[2-(4-甲基苯氧基)乙基]-2-(甲硫基)苯甲酰胺](/img/structure/B4611461.png)
N-[2-(4-甲基苯氧基)乙基]-2-(甲硫基)苯甲酰胺
描述
N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, which is substituted with a 4-methylphenoxyethyl group and a methylsulfanyl group
科学研究应用
N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide typically involves the following steps:
Formation of 4-methylphenoxyethylamine: This intermediate can be synthesized by reacting 4-methylphenol with ethylene oxide in the presence of a base to form 4-methylphenoxyethanol, which is then converted to 4-methylphenoxyethylamine using ammonia or an amine.
Formation of 2-(methylsulfanyl)benzoic acid: This intermediate can be synthesized by reacting 2-bromobenzoic acid with methylthiolate in the presence of a base.
Coupling Reaction: The final step involves coupling 4-methylphenoxyethylamine with 2-(methylsulfanyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
作用机制
The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)benzamide: Similar structure but with a methoxy group instead of a methyl group.
N-[2-(4-methylphenoxy)ethyl]-2-(ethylsulfanyl)benzamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfonyl)benzamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Uniqueness
N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the phenoxyethyl and methylsulfanyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-7-9-14(10-8-13)20-12-11-18-17(19)15-5-3-4-6-16(15)21-2/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVIVWNWAVVBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4611382.png)

![5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE](/img/structure/B4611386.png)
![1-(1-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4611397.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B4611398.png)
![methyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4611402.png)
![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4611406.png)
![N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4611413.png)
![N-(1H-indazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B4611421.png)
![3-(benzylthio)-5-[(4-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4611424.png)
![N-{3-[(3-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4611436.png)
![2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4611438.png)

![1-[4-(4-chlorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4611470.png)
